
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H9ClF3N3 and a molecular weight of 275.66 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further substituted with a carboximidamide group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Carboximidamide Group: The carboximidamide group can be introduced by reacting the intermediate compound with cyanamide under acidic conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
Análisis De Reacciones Químicas
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the carboximidamide group can be achieved under acidic or basic conditions, leading to the formation of quinoline-2-carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as ethanol, methanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of 8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The carboximidamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The quinoline ring structure also contributes to the compound’s ability to intercalate into DNA, potentially affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
8-(Trifluoromethyl)quinoline-2-carboximidamide hydrochloride can be compared with other similar compounds, such as:
8-(Trifluoromethyl)quinoline-2-carboxylic acid: This compound lacks the carboximidamide group and has different chemical reactivity and biological activity.
8-(Trifluoromethyl)quinoline-2-carboxamide: This compound has an amide group instead of a carboximidamide group, leading to differences in hydrogen bonding and solubility properties.
8-(Trifluoromethyl)quinoline-2-carboxaldehyde: This compound contains an aldehyde group, which makes it more reactive in nucleophilic addition reactions.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
Número CAS |
1179362-48-1 |
|---|---|
Fórmula molecular |
C11H9ClF3N3 |
Peso molecular |
275.66 g/mol |
Nombre IUPAC |
8-(trifluoromethyl)quinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H8F3N3.ClH/c12-11(13,14)7-3-1-2-6-4-5-8(10(15)16)17-9(6)7;/h1-5H,(H3,15,16);1H |
Clave InChI |
AYPYBTXLSWTNOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


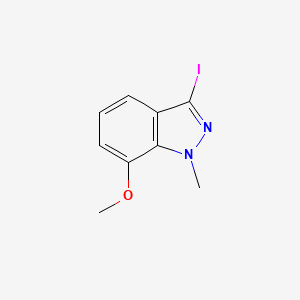
![2-(5-(Cyclopentyloxy)pyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11843454.png)
![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
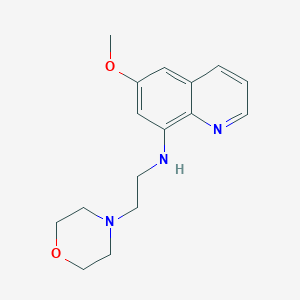
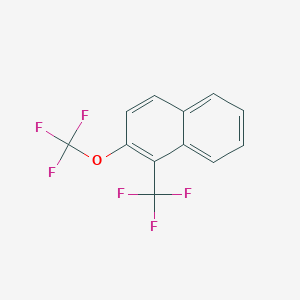
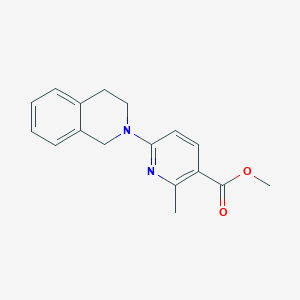

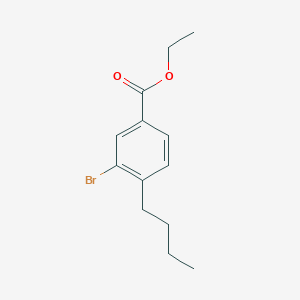
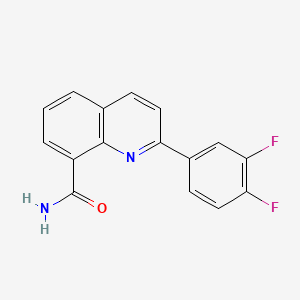
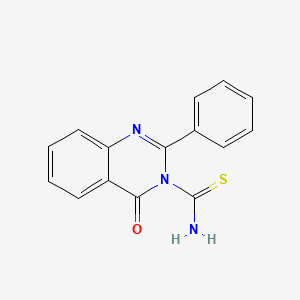

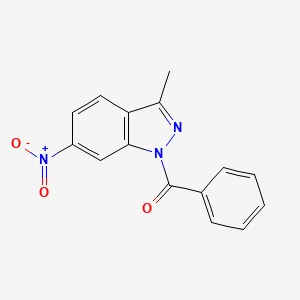

![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)
